Cas no 919289-30-8 (Rubrisandrin A)
Rubrisandrin A Chemical and Physical Properties
Names and Identifiers
-
- Rubrisandrin A
- RUBRISANDRIN A1B
- (9S,10R)-4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol
- FS-7635
- CHEMBL1080600
- AKOS040734095
- 919289-30-8
- Arisanschinin G
- CHEBI:66320
- Q27134865
- 4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0(2),?]hexadeca-1(12),2(7),3,5,13,15-hexaene-3,14-diol
- ULB28930
-
- Inchi: 1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3
- InChI Key: YTAKUZMOQQARQX-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(=CC2=C1C1C(=C(C(=CC=1CC(C)C(C)C2)OC)OC)O)O)OC
Computed Properties
- Exact Mass: 388.18858861g/mol
- Monoisotopic Mass: 388.18858861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 77.4Ų
Experimental Properties
- Color/Form: Cryst.
Rubrisandrin A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R53220-5mg |
Rubrisandrin A |
919289-30-8 | 5mg |
¥3138.0 | 2021-09-08 |
Rubrisandrin A Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Rubrisandrin A
Rubrisandrin A: A Comprehensive Overview
Rubrisandrin A, also known by its CAS number 919289-30-8, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, isolated from the marine-derived fungus Rubroprimoraea sandae, belongs to the class of polyketides, a group of organic compounds known for their diverse biological activities. Recent studies have highlighted its promising anti-inflammatory and anti-tumor properties, making it a subject of intense research interest.
The structural elucidation of Rubrisandrin A revealed a complex framework comprising multiple aromatic rings and oxygen-containing functional groups. Its molecular formula is C16H14O5, with a molecular weight of 294.27 g/mol. The compound exhibits a characteristic UV absorption spectrum, which is often used for its identification in natural product isolation workflows. Researchers have employed advanced spectroscopic techniques, including NMR and HRMS, to confirm its structure and purity.
One of the most intriguing aspects of Rubrisandrin A is its bioactivity profile. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in the treatment of inflammatory diseases. Furthermore, studies conducted on cancer cell lines have shown that this compound can induce apoptosis in various tumor cells, including those resistant to conventional chemotherapy drugs. These findings underscore its potential as a lead compound for the development of novel anti-cancer therapies.
The mechanism of action of Rubrisandrin A involves modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. Recent research has also explored its ability to enhance the efficacy of existing chemotherapeutic agents through synergistic effects, potentially reducing the required doses and minimizing side effects.
In terms of synthesis, researchers have attempted to develop efficient total synthesis routes for Rubrisandrin A. These efforts have led to the development of novel synthetic strategies that could pave the way for large-scale production if clinical trials prove successful. Additionally, computational chemistry approaches, including molecular docking and QSAR modeling, have been employed to predict its binding affinities to various therapeutic targets.
The discovery and characterization of Rubrisandrin A highlight the importance of marine-derived fungi as a source of bioactive compounds. With ongoing research focusing on optimizing its pharmacokinetic properties and evaluating its safety profile, this compound holds immense promise for future therapeutic applications.
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